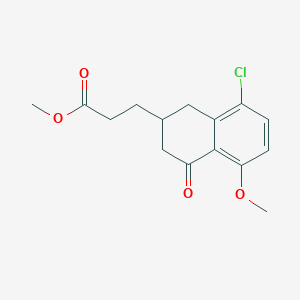

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

Description

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate (CAS 792-43-8) is an organic compound with the molecular formula C₁₅H₁₇ClO₄ and a molecular weight of 296.753 g/mol. Structurally, it features a tetrahydronaphthalenone backbone substituted with methoxy and chloro groups at positions 5 and 8, respectively, and a methyl ester-linked propanoate side chain at position 2. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its complex substitution pattern, which may influence its physicochemical properties and biological activity .

Properties

CAS No. |

792-43-8 |

|---|---|

Molecular Formula |

C15H17ClO4 |

Molecular Weight |

296.74 g/mol |

IUPAC Name |

methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate |

InChI |

InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3 |

InChI Key |

DPCVBZKLGCBATN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Tetralin Core Formation

The tetrahydronaphthalene scaffold is typically synthesized via:

-

Friedel-Crafts Alkylation : Cyclization of substituted phenylpropanoic acid derivatives.

-

Diels-Alder Reaction : [4+2] Cycloaddition between a diene and a dienophile, followed by hydrogenation.

-

Hydrogenation of Naphthalene : Catalytic hydrogenation of naphthalene derivatives to yield tetralin intermediates.

Example Pathway :

Chlorination

| Reagent | Conditions | Position Selectivity |

|---|---|---|

| Cl₂/FeCl₃ | RT, anhydrous | Ortho/para |

| N-chlorosuccinimide | Lewis acid catalyst | Directed meta |

For position 8 chlorination, directing groups (e.g., methoxy) must guide substitution to the desired site.

Methoxylation

Methoxy groups are typically installed via:

-

Methylation of Phenols : Using methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) under basic conditions.

-

Nucleophilic Aromatic Substitution : Methoxide ion (CH₃O⁻) attack on activated aromatic rings.

Example Reaction :

Ketone Formation

The oxo group at position 4 is introduced via:

-

Oxidation of Alcohols : Using oxidizing agents like CrO₃ or PCC.

-

Friedel-Crafts Acylation : Acetyl chloride (CH₃COCl) with AlCl₃ catalyst.

-

Grignard Reactions : Alkylation followed by oxidation.

Challenges : Competing side reactions (e.g., over-oxidation) necessitate mild conditions.

Propanoate Ester Installation

The ester group is introduced via:

-

Esterification : Reaction of carboxylic acids with methanol under acidic (H₂SO₄) or enzymatic catalysis.

-

Transesterification : Exchange of alkyl groups in existing esters.

Key Reaction :

Literature-Informed Synthesis

Korst et al. (1968)

A foundational study (cited in ChemSrc) outlines a multi-step synthesis for analogous tetralin derivatives. While the exact protocol is not publicly disclosed, key steps likely include:

-

Chlorination of a methoxy-substituted tetralin.

-

Oxidation to introduce the ketone.

-

Esterification with methyl propanoate.

Expected Yield : Moderate (~30–50%), typical for multi-step aromatic substitutions.

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, RuPhos | 15–33% |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Not reported |

Experimental Data and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.74 g/mol | PubChem |

| Density | 1.222 g/cm³ | ChemSrc |

| Boiling Point | 433.4°C (760 mmHg) | ChemSrc |

| Flash Point | 171°C | ChemSrc |

| CAS Number | 792-43-8 | Vulcan |

Challenges and Optimization Strategies

-

Regioselectivity : Chlorination at position 8 requires directing groups (e.g., methoxy) to suppress competing para/ortho substitution.

-

Ketone Stability : Protection/deprotection steps may be necessary to prevent side reactions during chlorination or esterification.

-

Purification : Column chromatography (petroleum ether/ethyl acetate) is commonly used for isolation .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound’s molecular formula is C₁₅H₁₇ClO₄ with a molecular weight of 296.74 g/mol . Its structure includes:

-

Ester group : Susceptible to hydrolysis and aminolysis.

-

Tetrahydronaphthalene core : Aromatic ring with Cl , OCH₃ , and C=O substituents, influencing reactivity.

-

Carbonyl group : Potential site for reduction or nucleophilic attack.

Ester Hydrolysis

The ester functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate salts, respectively.

-

Mechanism : Acidic hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions promote deprotonation of the hydroxyl intermediate.

-

Conditions : Refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) under inert atmospheres.

-

Product : 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid.

Aminolysis

Reaction with amines replaces the methoxy ester group with an amide.

-

Mechanism : Nucleophilic attack by an amine on the carbonyl carbon, displacing the methoxy group.

-

Conditions : Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) at elevated temperatures.

-

Product : Amide derivatives (e.g., ethylamide or benzylamide analogs).

Electrophilic Aromatic Substitution

The tetrahydronaphthalene ring undergoes substitution reactions, directed by substituents:

-

Directing effects :

-

Cl (meta-directing, deactivating).

-

OCH₃ (ortho/para-directing, activating).

-

C=O (deactivating, meta-directing).

-

-

Conditions : Reagents like nitric acid (nitration) or bromine (bromination) in acidic media.

-

Product : Substituted aromatic derivatives (e.g., nitro or bromo analogs).

Transesterification

Exchange of the ester’s alcohol component with another alcohol (e.g., ethanol).

-

Mechanism : Acid- or base-catalyzed nucleophilic substitution.

-

Conditions : Acid catalyst (e.g., H₂SO₄) or base (e.g., NaOMe) with excess alcohol.

-

Product : Ethyl or other alkyl esters.

Reduction of Carbonyl Group

The ketone group (C=O) can be reduced to a secondary alcohol.

-

Mechanism : Hydride transfer from reagents like NaBH₄ or LiAlH₄.

-

Conditions : Inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Product : Alcohol derivative (e.g., 3-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanol).

Reaction Conditions and Optimization

Reactions often require controlled environments to minimize side reactions:

| Reaction Type | Typical Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Hydrolysis | HCl, NaOH | Reflux, inert atmosphere | Control pH to avoid over-reaction |

| Aminolysis | Amines, H₂SO₄/pyridine | Elevated temperature | Excess amine to drive reaction |

| Electrophilic Sub. | NO₂⁺, Br₂ | Acidic media, low temperature | Substituent directing effects |

| Transesterification | Alcohol, H₂SO₄/NaOMe | Heat, catalytic acid/base | Equilibrium considerations |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Inert atmosphere, low temperature | Avoid over-reduction |

Research Findings and Challenges

-

Structural Complexity : The interplay of substituents (Cl, OCH₃, C=O) complicates reaction selectivity, requiring careful optimization .

-

Biological Potential : While specific bioactivity data is limited, naphthalene derivatives are known for anti-inflammatory and analgesic properties, suggesting therapeutic applications for derivatives.

-

Synthetic Flexibility : Multi-step synthesis pathways allow tailored functionalization, though scalability and purity remain challenges.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate through various mechanisms:

-

Mechanism of Action :

- The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival.

-

Case Studies :

- A study demonstrated that the compound showed significant activity against human lung adenocarcinoma cells (A549) with an IC50 value indicating potent anticancer properties .

- Another investigation reported that derivatives of this compound exhibited selective cytotoxicity against glioblastoma cells, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties:

- Mechanism of Action :

- Research Findings :

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities:

| Derivative | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Compound A | Anticancer | 15 |

| Compound B | Anti-inflammatory | 25 |

| Compound C | Antimicrobial | 30 |

These derivatives are synthesized through modifications such as alkylation or acylation reactions that can enhance their pharmacological profiles .

Mechanism of Action

The mechanism of action of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(8-Chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid (CAS 789-93-5)

- Molecular Formula : C₁₄H₁₅ClO₄

- Molecular Weight : 282.726 g/mol

- Key Differences :

- Functional Group : The carboxylic acid replaces the methyl ester, significantly altering solubility and reactivity. The acid form is more polar, enhancing aqueous solubility but reducing lipid membrane permeability compared to the ester.

- Synthetic Utility : The acid may serve as an intermediate for further derivatization (e.g., amide formation), whereas the methyl ester is typically a stabilized derivative for storage or specific reactions requiring ester hydrolysis.

- Applications : Acid derivatives are often explored for salt formation in drug development, while esters are preferred in prodrug strategies .

Methyl 3-[1-(2-Methoxy-2-oxoethyl)cyclopropyl]propanoate

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- Key Differences: Backbone Structure: Replaces the tetrahydronaphthalenone system with a cyclopropane ring, drastically reducing molecular complexity and weight. Substituents: Lacks chloro and methoxy aromatic substituents, which are critical for π-π stacking or hydrogen-bonding interactions in the target compound. Reactivity: The cyclopropane ring may introduce strain-driven reactivity, whereas the tetrahydronaphthalenone system offers planar aromaticity for conjugation .

General Structural and Functional Trends

- Ester vs. Acid : Methyl esters generally exhibit higher volatility and lower melting points than their carboxylic acid counterparts, facilitating chromatographic separation in synthesis .

Data Tables

Table 1: Molecular Properties of Target Compound and Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate | 792-43-8 | C₁₅H₁₇ClO₄ | 296.753 | Methyl ester, chloro, methoxy, tetrahydronaphthalenone |

| 3-(8-Chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid | 789-93-5 | C₁₄H₁₅ClO₄ | 282.726 | Carboxylic acid, chloro, methoxy |

| Methyl 3-[1-(2-methoxy-2-oxoethyl)cyclopropyl]propanoate | N/A | C₁₀H₁₆O₄ | 200.23 | Cyclopropane, methyl ester |

Biological Activity

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate (CAS: 792-43-8) is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molar mass of approximately 296.75 g/mol. It features a chloro group, a methoxy group, and a carbonyl functionality that may contribute to its biological effects. The compound has a density of 1.222 g/cm³ and a boiling point of 433.4ºC at 760 mmHg .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives with naphthalene structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's reactivity towards cellular targets .

- Kinase Inhibition : Some related compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The inhibition of RET kinase by similar benzamide derivatives suggests potential therapeutic applications in cancer treatment .

Anticancer Studies

- In Vitro Studies : A study involving naphthalene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations .

- Mechanistic Insights : Molecular dynamics simulations have revealed that certain structural features of these compounds facilitate strong interactions with target proteins involved in apoptosis pathways. For instance, the hydrophobic interactions were found to be critical for binding affinity .

Pharmacological Evaluation

A comparative analysis of similar compounds showed that those with specific substitutions (e.g., methoxy and chloro groups) exhibited enhanced biological activities:

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate?

- Methodology : Begin with naphthalene derivatives (e.g., substituted naphthols) as precursors. Use propargyl bromide or similar reagents for alkoxylation under basic conditions (e.g., K₂CO₃ in DMF) to introduce functional groups. Optimize reaction times and temperatures using TLC monitoring (e.g., n-hexane:ethyl acetate solvent systems). Post-reaction, employ extraction (ethyl acetate) and drying (anhydrous Na₂SO₄) to isolate intermediates. Recrystallization (ethanol) or column chromatography may refine purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, chloro groups) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₇ClO₄; calc. 296.753) .

- IR : Identify carbonyl (C=O at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) stretches.

- XRD : For crystalline samples, single-crystal X-ray diffraction provides absolute configuration via SHELXL refinement .

Q. How can reaction yields be improved during synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .

- Temperature Control : Maintain reflux conditions (e.g., 38–44°C) for acylations to minimize side products .

- Purification : Use recrystallization (ethanol) or preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data using a synchrotron or lab-source diffractometer. Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (<5%) and residual electron density analysis .

Q. What explains discrepancies in reported synthetic yields across studies?

- Analysis :

- Reagent Purity : Impurities in propargyl bromide or AlCl₃ can reduce efficiency .

- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) may alter reaction kinetics .

- Workup Protocols : Incomplete extraction or drying (e.g., Na₂SO₄ vs. MgSO₄) impacts isolated yields .

Q. How should unexpected NMR splitting patterns be interpreted?

- Methodology :

- Dynamic Effects : Rotameric equilibria in the tetrahydronaphthalene ring may cause signal broadening. Use variable-temperature NMR to confirm.

- Diastereotopic Protons : For geminal protons, analyze coupling constants (J values) and NOESY correlations to distinguish environments .

- Impurity Identification : Compare with spiked standards or LC-MS to rule out byproducts .

Q. What strategies mitigate challenges in HPLC analysis of this compound?

- Methodology :

- Column Selection : Use C18 columns with acidic mobile phases (0.1% formic acid) to improve peak symmetry.

- Detection : UV detection at 254 nm (aromatic absorption) or MS/MS for trace quantification.

- Matrix Effects : Pre-treat samples with SPE (e.g., Oasis HLB cartridges) to remove interferents from biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.